3,4-dihydroxybenzaldehyde-O-ethyloxime
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Overview
Description
3,4-Dihydroxybenzaldehyde-O-ethyloxime is a derivative of benzaldehyde, specifically modified with hydroxy groups at the 3 and 4 positions and an ethyloxime group. This compound is known for its potential as a tyrosinase inhibitor, making it significant in various biochemical and medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxybenzaldehyde-O-ethyloxime typically involves the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of an appropriate base, such as sodium acetate, to form the oxime derivative. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxybenzaldehyde-O-ethyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxime group back to the aldehyde or to an amine.
Substitution: The hydroxy groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification.
Major Products
Oxidation: Quinones.
Reduction: Amines or aldehydes.
Substitution: Esters or ethers.
Scientific Research Applications
3,4-Dihydroxybenzaldehyde-O-ethyloxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Acts as a tyrosinase inhibitor, which is significant in studies related to melanin production and skin pigmentation.
Medicine: Potential therapeutic agent due to its inhibitory effects on enzymes like tyrosinase, which is involved in various diseases.
Industry: Utilized in the development of cosmetic products aimed at skin lightening and anti-aging.
Mechanism of Action
The mechanism of action of 3,4-dihydroxybenzaldehyde-O-ethyloxime primarily involves its interaction with the enzyme tyrosinase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of melanin. This inhibition is crucial in both therapeutic and cosmetic applications .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, less effective as a tyrosinase inhibitor.
3,4-Dihydroxybenzaldehyde: Lacks the ethyloxime group, which reduces its inhibitory potency.
Acetophenonoxime: Another oxime derivative, but with different inhibitory properties.
Uniqueness
3,4-Dihydroxybenzaldehyde-O-ethyloxime stands out due to its dual hydroxy groups and ethyloxime modification, which enhance its binding affinity and inhibitory effect on tyrosinase compared to its analogs .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-[(Z)-ethoxyiminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H11NO3/c1-2-13-10-6-7-3-4-8(11)9(12)5-7/h3-6,11-12H,2H2,1H3/b10-6- |
InChI Key |
XMXAPNDTHZRELH-POHAHGRESA-N |
Isomeric SMILES |
CCO/N=C\C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCON=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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